molecular formula C4H4BrNOS B2679544 3-Isothiazolemethanol, 4-bromo- CAS No. 24340-79-2

3-Isothiazolemethanol, 4-bromo-

Cat. No. B2679544
CAS RN: 24340-79-2
M. Wt: 194.05
InChI Key: VOBABAKFOIEMHQ-UHFFFAOYSA-N
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Description

“3-Isothiazolemethanol, 4-bromo-” is a chemical compound with the molecular formula C4H4BrNOS . It is used for research purposes.


Synthesis Analysis

The synthesis of isothiazoles, including “3-Isothiazolemethanol, 4-bromo-”, has been intensively developed. The wide range of selective transformations involving the isothiazole heterocycle has been evidenced by the high biological activity of its derivatives . The reaction of 2-bromo-3-methoxythiophenes with selected isothiocyanate took longer time and required heating the reaction mixture to 50 °C .


Molecular Structure Analysis

The molecular structure of “3-Isothiazolemethanol, 4-bromo-” has been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Isothiazoles undergo various ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization . The autopolymerization reaction of 2-bromo-3-methoxythiophenes was analyzed using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR .

Scientific Research Applications

Synthesis of Photoactive Molecules

4-Bromo-3-isothiazolemethanol can be used in the synthesis of photoactive molecules . For example, it has been used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Development of Photomechanical Molecular Crystals

Photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism . 4-Bromo-3-isothiazolemethanol can be used in the development of these photomechanical molecular crystals .

Creation of Light Responsive Smart Materials

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light responsive smart materials . 4-Bromo-3-isothiazolemethanol can be used in the creation of these smart materials .

Synthesis and Functionalization of Isothiazoles

In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . 4-Bromo-3-isothiazolemethanol can be used in these new condensation methods .

Development of Novel Synthetic Methodologies

4-Bromo-3-isothiazolemethanol can be used in the development of novel synthetic methodologies in the field of heterocyclic chemistry .

Synthesis and Study of Metal Complexes

4-Bromo-3-isothiazolemethanol can be used in the synthesis and study of metal complexes with substituted isothiazoles .

Mechanism of Action

While the specific mechanism of action for “3-Isothiazolemethanol, 4-bromo-” is not mentioned in the retrieved papers, isothiazoles have been found to be synergists of bioactive substances, which opens the way to lower the doses of drugs used and is especially important in cancer chemotherapy .

Future Directions

Isothiazoles, including “3-Isothiazolemethanol, 4-bromo-”, are being intensively developed due to their wide range of selective transformations and high biological activity. Future directions include the development of new drugs and plant protection chemicals . Additionally, 3-bromo-isoxazoline derivatives have shown promise as anti-cancer compounds targeting glycolysis .

properties

IUPAC Name

(4-bromo-1,2-thiazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-3-2-8-6-4(3)1-7/h2,7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBABAKFOIEMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isothiazolemethanol, 4-bromo-

CAS RN

24340-79-2
Record name (4-bromo-1,2-thiazol-3-yl)methanol
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